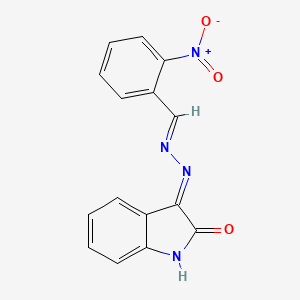![molecular formula C17H14N4O3 B3719363 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B3719363.png)
N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide
Descripción general
Descripción
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science . The compound features an indole moiety, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-methyl-1H-indole-3-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction conditions may vary, but common methods include the use of acidic or basic catalysts to facilitate the condensation process .
Análisis De Reacciones Químicas
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Aplicaciones Científicas De Investigación
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and analgesic activities.
Biological Studies: The compound has been evaluated for its antioxidant properties and its ability to inhibit lipid peroxidation.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of the COX-2 enzyme, which plays a key role in the inflammatory process . The compound forms hydrogen bonds with the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparación Con Compuestos Similares
N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff base hydrazones and indole derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound also forms stable complexes with metal ions but has different substituents on the phenyl ring, affecting its chemical properties and applications.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar to the previous compound, this derivative has a fluorine substituent, which influences its reactivity and potential biological activities.
The uniqueness of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-nitrobenzohydrazide lies in its specific indole and nitrobenzohydrazide moieties, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-15(14-7-2-3-8-16(14)19-11)10-18-20-17(22)12-5-4-6-13(9-12)21(23)24/h2-10,19H,1H3,(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBWVAYTXPMMBM-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-3-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-1,2-oxazol-5(4H)-one](/img/structure/B3719287.png)
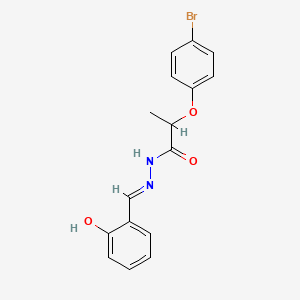
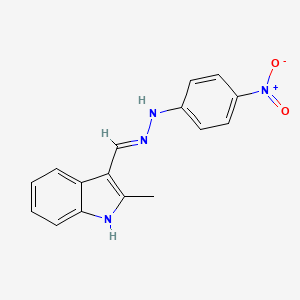
![2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL](/img/structure/B3719305.png)
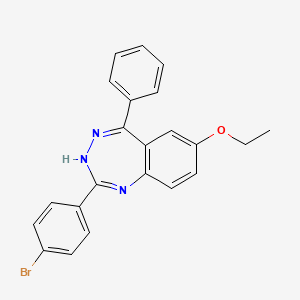
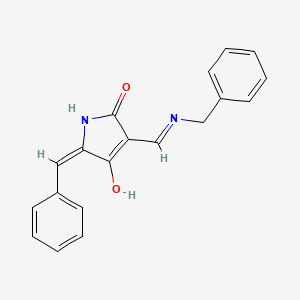

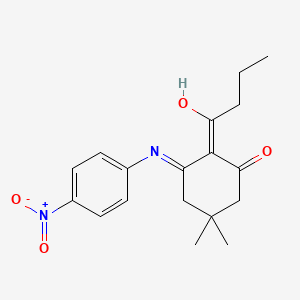
![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)
![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B3719358.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B3719366.png)
